![molecular formula C10H11ClFNO2S B4676500 1-(2-chloro-6-fluorophenyl)-N-cyclopropylmethanesulfonamide](/img/structure/B4676500.png)
1-(2-chloro-6-fluorophenyl)-N-cyclopropylmethanesulfonamide
描述
1-(2-chloro-6-fluorophenyl)-N-cyclopropylmethanesulfonamide, also known as CP-690,550, is a synthetic compound that belongs to the family of Janus kinase inhibitors. It was discovered by Pfizer and is currently being developed by Pfizer and Takeda Pharmaceuticals for the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用机制
1-(2-chloro-6-fluorophenyl)-N-cyclopropylmethanesulfonamide selectively inhibits Janus kinase 3 (JAK3), which is involved in the signaling pathways of various cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). By inhibiting JAK3, 1-(2-chloro-6-fluorophenyl)-N-cyclopropylmethanesulfonamide reduces the activation and proliferation of T cells, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
1-(2-chloro-6-fluorophenyl)-N-cyclopropylmethanesulfonamide has been shown to have potent anti-inflammatory and immunosuppressive effects in various preclinical and clinical studies. It has been shown to reduce the production of various pro-inflammatory cytokines, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-17 (IL-17), which are involved in the pathogenesis of autoimmune diseases. 1-(2-chloro-6-fluorophenyl)-N-cyclopropylmethanesulfonamide has also been shown to reduce the number of circulating T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.
实验室实验的优点和局限性
1-(2-chloro-6-fluorophenyl)-N-cyclopropylmethanesulfonamide has several advantages for lab experiments, including its potent and selective inhibition of JAK3, its ability to reduce the activation and proliferation of T cells, and its anti-inflammatory and immunosuppressive effects. However, 1-(2-chloro-6-fluorophenyl)-N-cyclopropylmethanesulfonamide also has several limitations, including its potential for off-target effects, its limited efficacy in some autoimmune diseases, and its potential for adverse effects, such as increased risk of infections and malignancies.
未来方向
There are several future directions for the research and development of 1-(2-chloro-6-fluorophenyl)-N-cyclopropylmethanesulfonamide. One direction is to further investigate its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Another direction is to investigate its potential for combination therapy with other immunosuppressive agents. Additionally, there is a need to further investigate its safety and efficacy in long-term use and in special populations, such as pregnant women and children. Finally, there is a need to develop more selective and potent JAK3 inhibitors with fewer adverse effects.
科学研究应用
1-(2-chloro-6-fluorophenyl)-N-cyclopropylmethanesulfonamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in various autoimmune diseases. It has been shown to inhibit the activity of Janus kinases, which are involved in the signaling pathways of various cytokines that play a key role in the pathogenesis of autoimmune diseases.
属性
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-cyclopropylmethanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2S/c11-9-2-1-3-10(12)8(9)6-16(14,15)13-7-4-5-7/h1-3,7,13H,4-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDNXPSGQQZHRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)CC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-6-fluorophenyl)-N-cyclopropylmethanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。